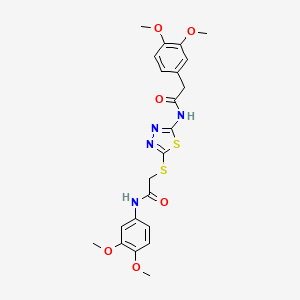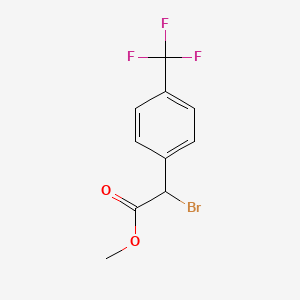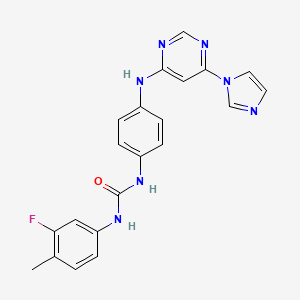
1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a derivative of 1,3-disubstituted urea, which has been studied for its potential as a soluble epoxide hydrolase (sEH) inhibitor. sEH inhibition is a target for the treatment of various disorders, including hypertension and inflammation. The introduction of a substituted piperazino group as the tertiary pharmacophore has been shown to improve pharmacokinetic properties, such as water solubility and metabolic stability, over previous sEH inhibitors .
Synthesis Analysis
The synthesis of related 1,3-disubstituted urea compounds involves the incorporation of a piperazino functionality, which has been found to enhance the pharmacokinetic parameters significantly. Specifically, the meta- or para-substituted phenyl spacer and N(4)-acetyl or sulfonyl substituted piperazine are key structural elements for achieving high potency and desirable physical properties . Another synthesis approach for a related compound with a piperazinyl group involved the creation of a chemically removable derivatization reagent for liquid chromatography, demonstrating the versatility of piperazine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is characterized by the presence of a piperazino group attached to a urea moiety. The structural activity relationship (SAR) studies indicate that specific substitutions on the phenyl and piperazine rings are crucial for the compound's potency as an sEH inhibitor. The optimal structures include meta- or para-substituted phenyl spacers and N(4)-acetyl or sulfonyl substituted piperazine .
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving 1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea, the related compounds synthesized for sEH inhibition and analytical derivatization suggest that the piperazino functionality can undergo various chemical modifications. These modifications can tailor the compound's properties for better pharmacokinetic profiles or analytical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-disubstituted ureas with piperazino groups have been optimized through structural modifications. The introduction of the piperazino group has been shown to address issues such as limited water solubility and high melting points, which are common challenges in the development of sEH inhibitors. The resulting compounds exhibit improved pharmacokinetic properties, including extended half-life and higher maximum concentration in vivo . Additionally, the derivatization reagent with a piperazine moiety demonstrated a wide linear range and low detection limit in liquid chromatography, indicating good sensitivity and specificity for analytical purposes .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea derivatives have been evaluated for their effectiveness in corrosion inhibition, specifically for protecting mild steel in corrosive solutions. Studies have demonstrated that certain urea derivatives can serve as efficient corrosion inhibitors by forming a protective layer on the steel surface, suggesting potential industrial applications of similar compounds in corrosion prevention technologies (Mistry, Patel, Patel, & Jauhari, 2011).
Drug Design and Synthesis
Research into the design, synthesis, and characterization of substituted sulfonylureas/guanidine-based derivatives as hypoglycemic agents indicates the medical application of these compounds. Docking studies and in vivo experiments have shown that specific derivatives exhibit considerable hypoglycemic activity, highlighting their potential in diabetes treatment (Panchal, Sen, Navle, & Shah, 2017).
Environmental Impact and Degradation
Studies on the degradation and environmental impact of sulfonylurea herbicides offer insights into the environmental behavior of chemical compounds with similar structures. These findings contribute to understanding how such compounds degrade in soil and their effects on microbial activity, which is crucial for assessing the ecological safety of chemical applications in agriculture (Dinelli, Vicari, & Accinelli, 1998).
Molecular Devices and Complexation
Research into cyclodextrin complexation with stilbene derivatives and the self-assembly of molecular devices showcases the chemical’s potential in creating complex molecular systems. These studies explore how certain compounds can engage in photoisomerization reactions and form complexes, suggesting applications in the development of molecular devices and sensors (Lock, May, Clements, Lincoln, & Easton, 2004).
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S/c1-3-4-15-26-17-7-5-16(6-8-17)20-18(23)19-9-10-21-11-13-22(14-12-21)27(2,24)25/h5-8H,3-4,9-15H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSASVLYLWYHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2523482.png)
![dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2523483.png)

![N-cyclopentyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2523485.png)
![Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)-](/img/structure/B2523488.png)
![2-(4-Bromophenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2523492.png)
![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2523494.png)
![3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2523497.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2523501.png)


